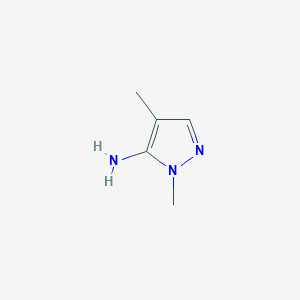
1,4-二甲基-1H-吡唑-5-胺
描述
1,4-Dimethyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C5H9N3 . It is also known as 5-Amino-1,4-dimethylpyrazol .
Synthesis Analysis
5-Amino-pyrazoles have been identified as a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . The synthesis of pyrazole derivatives is an important area of organic chemistry .Molecular Structure Analysis
The molecular weight of 1,4-Dimethyl-1H-pyrazol-5-amine is 111.15 . The InChI code for this compound is 1S/C5H9N3/c1-4-3-7-8(2)5(4)6/h3H,6H2,1-2H3 .Chemical Reactions Analysis
Pyrazole derivatives, including 1,4-Dimethyl-1H-pyrazol-5-amine, have been used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis
1,4-Dimethyl-1H-pyrazol-5-amine is a powder with a melting point of 134-136°C . It has a density of 1.174g/cm3 and a boiling point of 237.632°C at 760 mmHg .科学研究应用
加成和环加成反应
- 像1,4-二甲基-1H-吡唑-5-胺这样的吡唑衍生物,被用于加成和环加成反应,这在有机合成中是基础性的。例如,它们与主要芳香胺反应,产生相应的加合物。这些反应对于在药物化学和材料科学中创造复杂分子至关重要(Aly, Younes, Atta, & Metwally, 1997)。
功能化吡唑并[3,4-b]吡啶的合成
- 吡唑化合物被用于合成N,3-二甲基-5-硝基-1-芳基-1H-吡唑并[3,4-b]吡啶-6-胺。这个过程涉及新的C–C和C–N键的形成,对于制备药物和先进材料至关重要(Gunasekaran, Prasanna, & Perumal, 2014)。
分子结构研究
- 对吡唑衍生物的分子结构进行研究对于理解它们的性质和潜在应用至关重要。这些研究通常涉及X射线晶体学、DFT计算和Hirshfeld计算等先进技术(Shawish et al., 2021)。
配位吡唑的合成
- 吡唑衍生物被用于制备带有配位取代基的吡唑。这些化合物在催化和材料化学中具有应用,其中与金属配位的能力是宝贵的(Lammers et al., 1995)。
嘧啶的多组分合成
- 这些化合物在合成吡啶-嘧啶及其衍生物中发挥作用。它们在这个背景下的实用性突显了它们在有机合成中的多功能性,特别是在制药工业中(Rahmani et al., 2018)。
Cu2+配合物的自组装
- 研究涉及吡唑氮杂大环与Cu2+配合物的自组装过程对于理解它们在配位化学和材料科学中的潜力至关重要。这项研究可以为新材料和催化剂的开发提供见解(Lopera et al., 2020)。
吡唑基铑(I)配合物
- 吡唑衍生物被用于合成水溶性吡唑基铑(I)配合物。这些配合物在均相催化中具有应用,这是化学制造和环境技术中至关重要的领域(Esquius et al., 2000)。
腐蚀抑制研究
- 与吡唑化合物相关的双吡唑衍生物已被研究用作腐蚀抑制剂。这种应用在材料保护和延长寿命领域中非常重要,特别是在酸性环境中(Wang et al., 2006)。
生物活性研究
- 一些吡唑衍生物表现出生物活性,如局部麻醉、镇痛和抗炎特性。这些发现对于新治疗剂的开发非常重要(Bruno et al., 1994)。
作用机制
Target of Action
1,4-Dimethyl-1H-pyrazol-5-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Related pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
Related pyrazole derivatives have been found to inhibit the growth of leishmania aethiopica clinical isolate and plasmodium berghei , suggesting that these compounds may interfere with the biochemical pathways of these organisms.
Pharmacokinetics
The compound’s molecular weight (11115) and physical form (powder) suggest that it may have good bioavailability .
Result of Action
Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities . For example, some hydrazine-coupled pyrazoles have demonstrated superior antipromastigote activity .
Action Environment
It’s worth noting that the compound should be stored at room temperature and kept in a dark place to maintain its stability .
安全和危害
未来方向
Pyrazole derivatives, including 1,4-Dimethyl-1H-pyrazol-5-amine, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
生化分析
Biochemical Properties
1,4-Dimethyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially enhancing their ability to neutralize reactive oxygen species. Additionally, 1,4-Dimethyl-1H-pyrazol-5-amine can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of 1,4-Dimethyl-1H-pyrazol-5-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, 1,4-Dimethyl-1H-pyrazol-5-amine can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. This activation can result in increased cell survival under stress conditions. Furthermore, it can modulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 1,4-Dimethyl-1H-pyrazol-5-amine exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular function. Additionally, 1,4-Dimethyl-1H-pyrazol-5-amine can induce changes in the expression of genes involved in metabolic pathways, further influencing cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of 1,4-Dimethyl-1H-pyrazol-5-amine can change over time in laboratory settings. Studies have shown that its stability can be influenced by various factors, such as temperature and pH. Over time, 1,4-Dimethyl-1H-pyrazol-5-amine can undergo degradation, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation. These effects are particularly evident in in vitro studies, where prolonged exposure to 1,4-Dimethyl-1H-pyrazol-5-amine can result in significant changes in cellular behavior .
Dosage Effects in Animal Models
The effects of 1,4-Dimethyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing antioxidant defense and promoting cell survival. At high doses, it can exhibit toxic effects, including oxidative damage and apoptosis. Threshold effects have been noted, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to adverse effects. These findings highlight the importance of dosage optimization in the use of 1,4-Dimethyl-1H-pyrazol-5-amine for therapeutic purposes .
Metabolic Pathways
1,4-Dimethyl-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence the metabolic flux and levels of various metabolites. For instance, 1,4-Dimethyl-1H-pyrazol-5-amine can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within the cell. Additionally, it can influence the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
The transport and distribution of 1,4-Dimethyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic cation transporters. Once inside the cell, 1,4-Dimethyl-1H-pyrazol-5-amine can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect its biological activity and the overall cellular response to this compound .
Subcellular Localization
1,4-Dimethyl-1H-pyrazol-5-amine exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications. These modifications can include the addition of targeting signals that direct 1,4-Dimethyl-1H-pyrazol-5-amine to specific compartments within the cell. The subcellular localization of this compound is crucial for its biological activity and its ability to modulate cellular processes .
属性
IUPAC Name |
2,4-dimethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-7-8(2)5(4)6/h3H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTVCDZZGBELIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511402 | |
| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3524-49-0 | |
| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



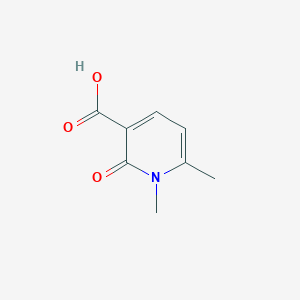
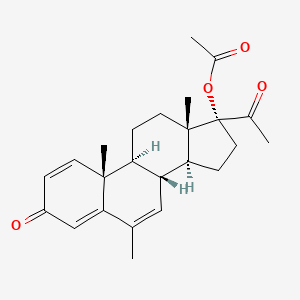
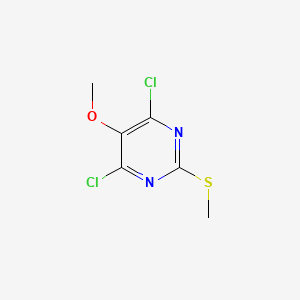
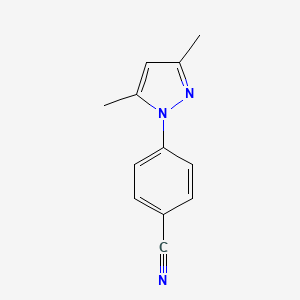



![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)





